![molecular formula C19H21N5 B2706400 (E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine CAS No. 468073-97-4](/img/structure/B2706400.png)
(E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine
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Overview
Description
Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . This class of compounds has been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Synthesis Analysis
A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is characterized by an imidazole ring fused with a pyridine moiety . The position of nitrogen atoms in the ring structure can vary, leading to different subclasses of imidazo[1,2-a]pyridines .Chemical Reactions Analysis
The typical chemical reactions involving imidazo[1,2-a]pyridines include condensation reactions with α-bromocarbonyl compounds and 2-aminopyridine derivatives . These reactions often require the use of catalysts and elevated temperatures .Scientific Research Applications
Anticancer Agents
Imidazo[1,2-a]pyridine cores, which are present in this compound, have been found to have a wide range of pharmacological activities. They have been evaluated as potential anticancer agents against breast cancer cells . Among the novel derivatives, some compounds exhibited potent activity against the MCF7 and MDA-MB-231 cell lines .
Antiviral Agents
Imidazo[1,2-a]pyridine cores have also been associated with antiviral activities . This suggests that the compound could potentially be used in the development of new antiviral drugs.
Antibacterial Agents
The compound could potentially be used in the development of new antibacterial drugs, as imidazo[1,2-a]pyridine cores have been associated with antibacterial activities .
Antimicrobial Agents
Imidazo[1,2-a]pyridine cores have been associated with antimicrobial activities . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.
Antiprotozoal Agents
Imidazo[1,2-a]pyridine cores have been associated with antiprotozoal activities . This suggests that the compound could potentially be used in the development of new antiprotozoal drugs.
Anti-inflammatory Agents
Imidazo[1,2-a]pyridine cores have been associated with anti-inflammatory activities . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.
Antipsychotic Agents
Imidazo[1,2-a]pyridine cores have been associated with antipsychotic activities . This suggests that the compound could potentially be used in the development of new antipsychotic drugs.
Optoelectronic Devices
This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field, and in recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices .
Future Directions
The future directions for research on imidazo[1,2-a]pyridines likely involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of the bioactivity of these compounds could lead to the development of new drugs .
properties
IUPAC Name |
(E)-N-(4-methylpiperazin-1-yl)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-22-11-13-23(14-12-22)20-15-17-18-9-5-6-10-24(18)19(21-17)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVWKSXCWUWSAR-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N=CC2=C3C=CC=CN3C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/N=C/C2=C3C=CC=CN3C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine |
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